molecular formula C10H6ClNO2 B13567360 6-Chloro-7-quinolinecarboxylic acid

6-Chloro-7-quinolinecarboxylic acid

Cat. No.: B13567360
M. Wt: 207.61 g/mol
InChI Key: NZDFXFJQFJHPMI-UHFFFAOYSA-N
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Description

6-Chloro-7-quinolinecarboxylic acid (C₁₀H₆ClNO₂) is a halogenated quinoline derivative characterized by a chlorine substituent at the 6-position and a carboxylic acid group at the 7-position of the quinoline ring (Figure 1). Its synthesis was first reported by Bekhli and Mikhailitsyn in 1966 via condensation of 2-amino-5-chloroterephthalic acid, yielding 1,2,3,4-tetrahydro-4-oxo-6-chloroquinoline-7-carboxylic acid as a precursor . The compound’s hydrochloride form (InChIKey: YOMJNTYNWZWMFG-UHFFFAOYSA-N) has been structurally validated, with SMILES notation confirming the chloro and carboxylic acid substituents on the bicyclic quinoline scaffold .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

6-chloroquinoline-7-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-8-4-6-2-1-3-12-9(6)5-7(8)10(13)14/h1-5H,(H,13,14)

InChI Key

NZDFXFJQFJHPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method is the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst . Another approach involves the use of 6-chloroquinoline-7-carboxylic acid ethyl ester, which is hydrolyzed to yield the desired acid .

Industrial Production Methods: Industrial production of 6-chloroquinoline-7-carboxylic acid often employs large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Mechanism of Action

The mechanism of action of 6-chloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

6-Fluoro-7-methylquinoline-2-carboxylic acid (CAS 1420789-86-1)
  • Structural Differences : Fluorine replaces chlorine at position 6, a methyl group is introduced at position 7, and the carboxylic acid is shifted to position 2.
  • The methyl group at position 7 may enhance steric bulk, reducing rotational freedom compared to the parent compound. Carboxylic acid at position 2 could disrupt conjugation across the quinoline ring, affecting UV absorption properties .
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
  • Structural Differences: Pyrimidine ring replaces quinoline, with chlorine at position 2 and a methyl group at position 4.
  • Chlorine’s position adjacent to the carboxylic acid may increase acidity due to inductive effects .

Functional Group Modifications

7-Methoxyquinoline-4-carboxylic acid (CAS 1956335-60-6)
  • Structural Differences : Methoxy group at position 7 replaces chlorine, and carboxylic acid is at position 3.
  • Position 4 carboxylic acid may facilitate hydrogen bonding in metal-organic frameworks compared to position 7 .

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